[1-(Phenylsulfonyl)-4-piperidinyl](piperidino)methanone
Description
1-(Phenylsulfonyl)-4-piperidinylmethanone is a piperidine derivative featuring a phenylsulfonyl group at the 1-position and a piperidino moiety attached via a methanone (carbonyl) group at the 4-position. The phenylsulfonyl group acts as a strong electron-withdrawing substituent, reducing the basicity of the piperidine nitrogen and enhancing metabolic resistance compared to non-sulfonylated analogs .
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-11-5-2-6-12-18)15-9-13-19(14-10-15)23(21,22)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBANHWJBJTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332531 | |
| Record name | [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728250 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326177-41-7 | |
| Record name | [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-4-piperidinylmethanone typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. One common method includes the following steps:
Formation of the Intermediate: Piperidine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate [1-(Phenylsulfonyl)-4-piperidinyl] chloride.
Final Product Formation: The intermediate is then reacted with another piperidine derivative in the presence of a catalyst to yield 1-(Phenylsulfonyl)-4-piperidinylmethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-4-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(Phenylsulfonyl)-4-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 1-(Phenylsulfonyl)-4-piperidinylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4-piperidinylmethanone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their differences:
| Compound Name | Key Substituents/Modifications | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 1-(Phenylsulfonyl)-4-piperidinylmethanone | 1-Phenylsulfonyl, 4-(piperidino)methanone | ~347.43 (calc.) | Potential CNS activity; antiproliferative | |
| (4-Chlorophenyl)({[1-(phenylsulfonyl)-4-piperidinylidene]amino}oxy)methanone | 4-Chlorophenyl, oxime, piperidinylidene | ~453.92 | Enhanced binding affinity to receptors | |
| 1-(2-Aminoethyl)-4-piperidinylmethanone | 4-Fluorophenyl, 2-aminoethyl | ~250.30 | Improved lipophilicity; serotonin antagonism | |
| 1-(2',4'-Difluorophenyl)-1-(4-piperidinyl)methanone | 2',4'-Difluorophenyl | 225.23 | High melting point (547–548°C); CNS ligand | |
| Benperidol | 4-Oxobutyl, benzimidazolone | 381.44 | Tranquilizer; dopamine antagonism |
Pharmacological Activity
- Antiproliferative Potential: Compounds with phenylsulfonyl groups (e.g., imidazole derivatives in ) show IC₅₀ values in the low micromolar range against cancer cell lines, suggesting the target compound may share similar mechanisms .
- CNS Activity: Fluorinated analogs (e.g., 1-(2',4'-difluorophenyl)...methanone) exhibit enhanced blood-brain barrier penetration compared to sulfonylated derivatives due to increased lipophilicity .
Physicochemical Properties
- Solubility: The phenylsulfonyl group reduces aqueous solubility compared to non-sulfonylated analogs (e.g., 1-(2-aminoethyl)-4-piperidinyl derivatives) .
- Metabolic Stability: Sulfonylation protects against oxidative metabolism, extending half-life compared to compounds like [4-(2-methoxyphenyl)piperidino] derivatives .
Key Research Findings
- Synthetic Feasibility : Sulfonylated piperidines require careful optimization of reaction conditions (e.g., solvent, temperature) to avoid low yields (e.g., 15.9% for a related compound in ) .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -SO₂Ph, -F) enhance receptor binding but reduce solubility. Piperidino-methanone substituents improve steric compatibility with hydrophobic enzyme pockets .
Biological Activity
1-(Phenylsulfonyl)-4-piperidinylmethanone, also known by its CAS number 326177-41-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a phenylsulfonyl group and a piperidino moiety. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
Research indicates that 1-(Phenylsulfonyl)-4-piperidinylmethanone may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular responses to stress and inflammation .
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Biological Activity Overview
The biological activities of 1-(Phenylsulfonyl)-4-piperidinylmethanone can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use in infection control. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, which may help manage chronic inflammatory conditions. |
| Anticancer | Induces apoptosis in various cancer cell lines, indicating potential as an anticancer agent. |
| Neuroprotective | Shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases. |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that 1-(Phenylsulfonyl)-4-piperidinylmethanone significantly reduced inflammation markers in animal models of arthritis. The compound inhibited the activity of cyclooxygenase enzymes, which play a key role in the inflammatory process .
- Anticancer Potential : In vitro studies revealed that the compound effectively induced apoptosis in human breast cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins.
- Neuroprotection : Research involving animal models of Alzheimer's disease indicated that the compound could mitigate cognitive decline by reducing amyloid-beta accumulation and preventing neuronal cell death .
Q & A
Q. What are the common synthetic routes for 1-(Phenylsulfonyl)-4-piperidinylmethanone, and how are key intermediates characterized?
The synthesis typically involves coupling reactions between functionalized piperidine precursors. For example:
- Suzuki Coupling : Palladium-catalyzed cross-coupling of phenylsulfonyl-piperidine derivatives with boronic acids under inert conditions (e.g., Pd(PPh₃)₄, K₂CO₃ in DME) yields biaryl-functionalized analogs (40–55% yields) .
- Reduction Reactions : Selective reduction of the sulfonyl group using LiAlH₄ in THF (yielding sulfide derivatives) or NaBH₄ for ketone-to-alcohol conversion (70–85% yields) . Characterization relies on ¹H/¹³C-NMR for structural confirmation and mass spectrometry for molecular weight validation.
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Initial screening should prioritize:
- Antimicrobial Activity : Broth microdilution assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (C. albicans) to determine MIC values .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., leukemia, solid tumors) to assess anti-proliferative effects. Evidence suggests activity in leukemic models via apoptosis induction .
- Enzyme Inhibition : Fluorometric assays targeting kinases or receptors (e.g., CB1 inverse agonism for metabolic disorders) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Discrepancies in bioactivity across analogs (e.g., varying anticancer potency) can be addressed using:
- Molecular Docking : Predict binding modes to targets like tubulin or kinases, identifying critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
- QSAR Modeling : Quantify contributions of substituents (e.g., electron-withdrawing groups on the phenyl ring) to activity. For instance, 4-chlorophenyl analogs show enhanced antitumor effects compared to methyl derivatives .
- MD Simulations : Assess stability of ligand-target complexes over time, explaining outliers in experimental IC₅₀ values .
Q. What experimental strategies mitigate instability issues of this compound under physiological conditions?
Degradation pathways (e.g., hydrolysis of the methanone group at pH 7.4) require:
- Prodrug Design : Mask reactive sites (e.g., esterification of the ketone) to enhance plasma stability.
- Formulation Optimization : Use cyclodextrin encapsulation or lipid nanoparticles to protect against oxidative demethylation in liver microsomes (half-life extension from 2–4 h to >8 h) .
- Accelerated Stability Testing : Monitor degradation kinetics via HPLC under simulated gastric/intestinal conditions to guide structural modifications .
Q. How do interaction studies with biological macromolecules inform mechanistic hypotheses?
Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (e.g., KD values for protein targets). For example:
- SPR : Revealed nanomolar binding to serotonin receptors, supporting antidepressant potential .
- Cryo-EM : Visualized compound-induced conformational changes in ion channels, explaining cardiotoxicity risks in preclinical models .
- Competitive Binding Assays : Differentiate allosteric vs. orthosteric modulation using radiolabeled ligands .
Data Interpretation and Optimization
Q. How should researchers reconcile conflicting cytotoxicity data between in vitro and in vivo models?
Discrepancies often arise from metabolic differences (e.g., rapid hepatic clearance in vivo). Strategies include:
- Metabolite Profiling : LC-MS/MS identification of active/inactive metabolites in plasma and tissues.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate exposure levels (AUC) with tumor growth inhibition to adjust dosing regimens .
- 3D Tumor Spheroid Assays : Bridge 2D monolayer and in vivo data by mimicking tumor microenvironments .
Q. What structural modifications enhance selectivity for cancer over normal cells?
- Bioisosteric Replacement : Substitute sulfonyl with sulfonamide to reduce off-target effects (e.g., lower hERG channel binding) .
- Positional Isomerism : 4-Piperidinyl analogs show 10-fold higher selectivity for cancer cells than 3-substituted derivatives due to steric avoidance of efflux pumps .
- Hybridization : Conjugation with folate or glucose improves tumor-targeted delivery via receptor-mediated uptake .
Methodological Best Practices
Q. Which analytical techniques are critical for purity assessment and batch consistency?
- HPLC-DAD/MS : Detect impurities ≥0.1% (e.g., residual starting materials).
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within 0.3% theoretical values.
- X-ray Crystallography : Resolve polymorphic forms affecting solubility and bioavailability .
Q. How can researchers validate predicted metabolic pathways computationally?
Combine in silico tools:
- CYP450 Inhibition Assays : Use fluorescent substrates (e.g., CYP3A4) to identify enzyme interactions.
- MetaSite : Predict phase I/II metabolism sites, cross-validated with LC-HRMS data from hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
